molecular formula C7H13Cl2NO2 B2869333 (Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride CAS No. 2361914-56-7

(Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride

Cat. No.: B2869333
CAS No.: 2361914-56-7
M. Wt: 214.09
InChI Key: OUVRZPZIYZIOFJ-YSMBQZINSA-N
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Description

(Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid; hydrochloride is a chiral compound characterized by a pent-2-enoic acid backbone, a Z-configuration double bond, a dimethylamino group at position 5, and a chlorine substituent at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its structure combines electrophilic (chloro) and nucleophilic (dimethylamino) moieties, enabling diverse reactivity in heterocyclic synthesis .

Properties

IUPAC Name

(Z)-3-chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2.ClH/c1-9(2)4-3-6(8)5-7(10)11;/h5H,3-4H2,1-2H3,(H,10,11);1H/b6-5-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVRZPZIYZIOFJ-YSMBQZINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=CC(=O)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C(=C/C(=O)O)/Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropent-2-enoic acid and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a catalyst such as triethylamine.

    Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then treated with hydrochloric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

(Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate

Structure: Features a propenoate ester (C3 backbone) with dimethylamino and tert-butoxycarbonyl (Boc)-protected amino groups. Key Differences:

  • Backbone Length : Shorter (C3 vs. C5 in the target compound).
  • Functional Groups: Ester (vs. carboxylic acid) and Boc-protected amino group (vs. free amino). Reactivity: The dimethylamino group undergoes nucleophilic substitution with amines, while the ester allows for hydrolysis to carboxylic acids. This contrasts with the target compound’s direct carboxylic acid functionality, which may limit ester-mediated transformations .

(Z)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid

Structure: Contains a pent-2-enoic acid backbone with Z-configuration, but substituents include 4-chlorophenyl and phenyl groups at positions 5 and 3. Key Differences:

  • Substituents: Aromatic phenyl groups (vs. dimethylamino and chloro in the target).
  • Electronic Effects: The electron-withdrawing chlorine on the phenyl ring may reduce nucleophilicity compared to the dimethylamino group in the target compound.

Cyclopentolate Hydrochloride (CPHC)

Structure: Benzeneacetic acid ester with a cyclopentyl group and dimethylamino ethyl ester. Key Differences:

  • Core Structure : Esterified benzeneacetic acid (vs. unsaturated carboxylic acid in the target).
  • Functionality: The dimethylamino group is part of an ester side chain, limiting direct comparison in reactivity. Biological Activity: CPHC is a cycloplegic agent, whereas the target compound’s activity (if any) may depend on its unsaturated acid backbone and substituent interactions .

Comparative Data Table

Property (Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid; hydrochloride Methyl (Z)-propenoate derivative (Z)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid
Backbone Pent-2-enoic acid Propenoate ester Pent-2-enoic acid
Key Substituents Cl (C3), dimethylamino (C5) Boc-amino (C2), dimethylamino (C3) 4-Chlorophenyl (C5), phenyl (C3)
Solubility High (hydrochloride salt) Moderate (ester) Low (aromatic substituents)
Reactivity Electrophilic substitution (Cl), nucleophilic reactions (NHMe2) Nucleophilic substitution (NHMe2), hydrolysis Electrophilic aromatic substitution
Potential Applications Heterocyclic synthesis, pharmaceuticals Heterocyclic building block Lipophilic drug candidates

Research Findings and Reactivity Insights

  • Substitution Reactions: The chlorine in the target compound may act as a leaving group in nucleophilic substitutions, similar to chloro-pyridazinone derivatives (e.g., reactions with NaOCH3 or NaSCH3 in ). This contrasts with methyl propenoate derivatives, where the dimethylamino group is more reactive .
  • Salt Formation: The hydrochloride salt improves stability and solubility, a feature shared with methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride (), though the latter lacks unsaturated bonds .
  • Stereochemical Influence : The Z-configuration in the target compound and ’s analog likely affects intermolecular interactions and biological activity, underscoring the importance of stereochemistry in drug design .

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